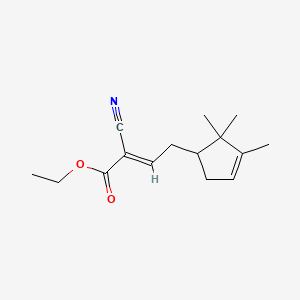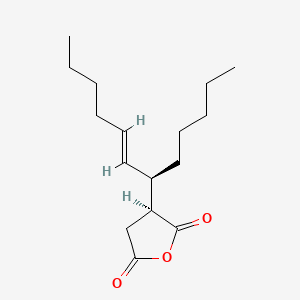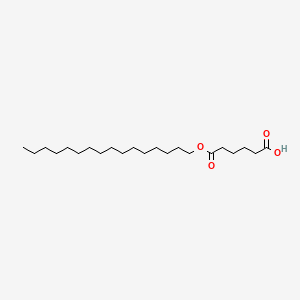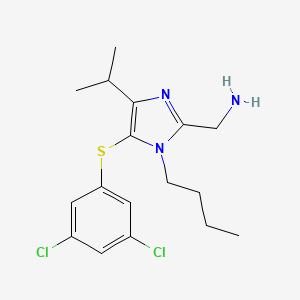
Ethyl 7-isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 284-826-9, also known as 2,2’- (1,4-phenylenedi-2,1-ethenediyl)bis[5-aminobenzenesulfonic acid], is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’- (1,4-phenylenedi-2,1-ethenediyl)bis[5-aminobenzenesulfonic acid] typically involves the reaction of 1,4-phenylenedi-2,1-ethenediyl with 5-aminobenzenesulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’- (1,4-phenylenedi-2,1-ethenediyl)bis[5-aminobenzenesulfonic acid] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may produce sulfonic acid derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
2,2’- (1,4-phenylenedi-2,1-ethenediyl)bis[5-aminobenzenesulfonic acid] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a marker in biological studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’- (1,4-phenylenedi-2,1-ethenediyl)bis[5-aminobenzenesulfonic acid] involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,2’- (1,4-phenylenedi-2,1-ethenediyl)bis[5-aminobenzenesulfonic acid] include:
- 2,2’- (1,4-phenylenedi-2,1-ethenediyl)bis[4-aminobenzenesulfonic acid]
- 2,2’- (1,4-phenylenedi-2,1-ethenediyl)bis[3-aminobenzenesulfonic acid]
Uniqueness
What sets 2,2’- (1,4-phenylenedi-2,1-ethenediyl)bis[5-aminobenzenesulfonic acid] apart from similar compounds is its specific structure, which imparts unique chemical and physical properties. These properties make it particularly suitable for certain applications, such as in the synthesis of specific dyes and pigments, where other similar compounds may not perform as effectively.
Properties
CAS No. |
84963-25-7 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
ethyl 5-methyl-7-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carboxylate |
InChI |
InChI=1S/C15H24O2/c1-5-17-15(16)14-8-11-7-12(9(2)3)13(14)6-10(11)4/h6,9,11-14H,5,7-8H2,1-4H3 |
InChI Key |
VDLQBGFBIGHFJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CC(C1C=C2C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


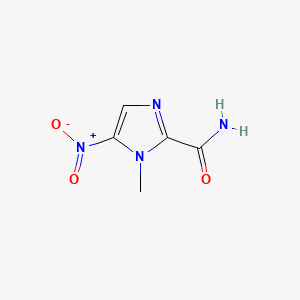

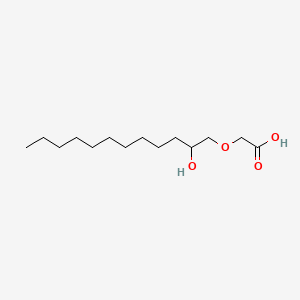
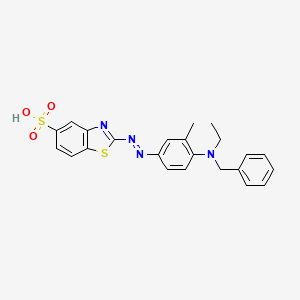
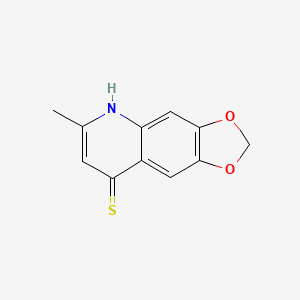
![5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12691941.png)

![2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride](/img/structure/B12691945.png)
